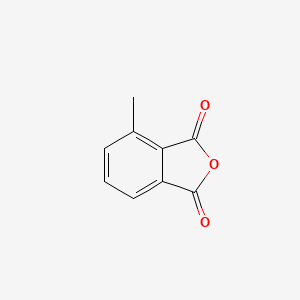

3-Methylphthalic anhydride

Description

Significance and Research Context of Cyclic Anhydrides in Organic and Materials Science

Cyclic anhydrides are a class of organic compounds characterized by the presence of two acyl groups joined by an oxygen atom within a ring structure. youtube.comwikipedia.org This structural feature makes them highly reactive towards nucleophiles, serving as versatile intermediates in a multitude of chemical transformations. youtube.com In organic synthesis, they are fundamental for creating esters, amides, and other derivatives, often with high efficiency. youtube.comresearchgate.net

In materials science, cyclic anhydrides play a crucial role as monomers and cross-linking agents in the synthesis of various polymers, including polyesters and polyamides. guidechem.comresearchgate.net They are particularly important as curing agents for epoxy resins, where they contribute to the development of materials with excellent thermal, mechanical, and electrical properties. guidechem.comthreebond.co.jp The ability to tailor the structure of the cyclic anhydride (B1165640) allows for fine-tuning the properties of the final polymer, making them indispensable in the formulation of coatings, adhesives, and advanced composites. azom.com

Overview of 3-Methylphthalic Anhydride’s Evolving Role in Advanced Materials and Specialized Organic Synthesis

This compound (3-MPA) is emerging as a significant player in the development of advanced materials and as a key intermediate in specialized organic synthesis. guidechem.com Its methyl-substituted aromatic ring influences its reactivity and the properties of the materials derived from it.

In the realm of advanced materials, 3-MPA is utilized as a curing agent for epoxy resins, contributing to the formation of thermosetting polymers with desirable characteristics. guidechem.com Research has shown its potential in creating bio-based polymers, with companies like Relement developing "bio MPA" from renewable feedstocks. relement.euresourcewise.com This bio-based alternative to traditional petrochemical-derived phthalic anhydride is being explored for use in sustainable coatings, polyurethane foams, and adhesives, demonstrating comparable or even enhanced performance. relement.euresourcewise.combiorizon.eu

In specialized organic synthesis, this compound serves as a versatile starting material. For instance, it can be used to synthesize 3-methylphthalimide through a thermal reaction with urea. lookchem.com It has also been employed in the preparation of functional initiators for atom transfer radical polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers. cmu.edu Furthermore, its reactivity has been explored in the synthesis of seven-membered heterocyclic compounds through pericyclic reactions. researchgate.net The evolving applications of 3-MPA highlight its growing importance in both industrial and academic research, driven by the demand for high-performance and sustainable chemical products.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4792-30-7 | cas.org |

| Molecular Formula | C₉H₆O₃ | cas.org |

| Molecular Weight | 162.14 g/mol | cas.org |

| Melting Point | 113–119 °C | |

| Boiling Point | 125 °C at 0.4 Torr | cas.orgchemicalbook.com |

| Appearance | White crystalline solid | guidechem.com |

| Solubility | Reacts with water; soluble in organic solvents like acetone (B3395972) and benzene. | guidechem.com |

Synthesis of this compound

A prominent method for synthesizing this compound involves a Diels-Alder reaction between 2-methylfuran (B129897) and maleic anhydride, followed by an acid-catalyzed dehydration of the resulting adduct. acs.orgrsc.org While this method can achieve yields up to 66% under optimized laboratory conditions, challenges such as competing retro-Diels-Alder reactions and low yields at industrially viable temperatures remain. rsc.org Early synthetic routes also included Friedel-Crafts acylation and Grignard reactions.

Applications of this compound

| Application Area | Description | Source(s) |

| Polymer Synthesis | Used as a building block for various polymers, including polyester (B1180765) resins. guidechem.com It also serves as a curing agent for epoxy resins, imparting desirable thermal and mechanical properties. guidechem.comthreebond.co.jp | guidechem.comthreebond.co.jp |

| Advanced Materials | Employed in the production of high-performance coatings, adhesives, and specialty polymers. resourcewise.com Bio-based 3-MPA is being developed for sustainable building materials and polyurethane foams. relement.euresourcewise.com | relement.euresourcewise.com |

| Organic Synthesis | Serves as a chemical intermediate for dyes, pigments, and pharmaceutical compounds. guidechem.com It is also used to create functional initiators for controlled polymerization processes. cmu.edu | guidechem.comcmu.edu |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWAWPHAOPTQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063606 | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-30-7, 30140-42-2 | |

| Record name | 3-Methylphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-isobenzofurandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030140422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylphthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1,3-ISOBENZOFURANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJC50EL71I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical pathway to construct the core cyclic structure of 3-methylphthalic anhydride's precursors. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile, in this case, typically maleic anhydride (B1165640).

Reactant Precursors and Stereochemical Considerations

The synthesis of this compound via the Diels-Alder reaction necessitates the use of a methyl-substituted conjugated diene. The most common precursor is piperylene (1,3-pentadiene). Piperylene exists as two geometric isomers, cis-piperylene and trans-piperylene. The dienophile is typically maleic anhydride, a reactive and cyclic molecule that readily participates in cycloaddition reactions.

The Diels-Alder reaction is a stereospecific syn addition, meaning that the stereochemistry of the dienophile is retained in the product. Since maleic anhydride is a cis-dienophile, the resulting cyclohexene (B86901) dicarboxylic anhydride adduct will have a cis relationship between the two carboxyl groups. The reaction of trans-piperylene with maleic anhydride leads to the formation of cis-3-methyl-4,5-cyclohexenedicarboxylic anhydride. The stereochemistry of the methyl group is also controlled by the geometry of the diene and the endo/exo approach of the dienophile. The endo transition state is often kinetically favored due to secondary orbital interactions, leading to the methyl group being in a specific orientation relative to the anhydride ring.

A study on the condensation of trans-3-methyl-1,3-pentadiene with maleic anhydride demonstrated that the reaction proceeds with high steric selectivity to form the cis-cis anhydride. epa.gov

Isomeric Product Formation and Selective Synthesis Strategies

A significant challenge in the synthesis of this compound via the Diels-Alder reaction is the potential for the formation of isomeric products. When using piperylene, the primary product is the precursor to this compound. However, if the diene feedstock contains isoprene (B109036) (2-methyl-1,3-butadiene), the Diels-Alder reaction with maleic anhydride will yield the precursor to 4-methylphthalic anhydride.

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene like piperylene and a symmetrical dienophile like maleic anhydride is generally well-controlled, leading predominantly to the 3-methyl substituted adduct. However, achieving high isomeric purity requires a pure diene starting material. Strategies for selective synthesis primarily revolve around:

Purification of Reactants: Ensuring the piperylene used is free from isoprene is crucial for obtaining high-purity this compound.

Reaction Control: While the inherent regioselectivity of the Diels-Alder reaction is the primary factor, reaction conditions can sometimes influence the product distribution, although this is less common for this specific reaction.

Subsequent thermal isomerization of the initial Diels-Alder adduct can sometimes be employed to obtain different stereoisomers. For instance, the initially formed cis-cis anhydride from the reaction of trans-3-methyl-1,3-pentadiene and maleic anhydride can be thermally isomerized to the cis-trans anhydride. epa.gov

Catalytic Enhancement in Diels-Alder Reactions

To improve reaction rates, yields, and sometimes selectivity, various catalysts can be employed in the Diels-Alder reaction. Lewis acids are common catalysts that coordinate to the dienophile, in this case, maleic anhydride. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO).

While specific studies detailing catalytic enhancement for the direct synthesis of this compound are not abundant in the provided search results, the general principles of Lewis acid catalysis in Diels-Alder reactions are well-established and applicable. Common Lewis acids used for such transformations include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂).

Furthermore, heterogeneous catalysts, such as zeolites, have been investigated for the synthesis of this compound. These solid acid catalysts can offer advantages in terms of catalyst separation and reusability, aligning with the principles of green chemistry.

Biomass-Derived and Renewable Synthetic Routes

The transition towards a bio-based economy has spurred research into the production of chemicals from renewable feedstocks. This compound can be synthesized from biomass-derived precursors, offering a more sustainable alternative to petroleum-based routes.

Furan (B31954) and Maleic Anhydride Based Pathways via Cycloaddition-Dehydration

A promising renewable route to this compound starts with 2-methylfuran (B129897), which can be derived from lignocellulosic biomass. The synthesis involves a two-step process: a Diels-Alder cycloaddition followed by a dehydration/aromatization step.

Diels-Alder Cycloaddition: 2-Methylfuran acts as the diene and reacts with maleic anhydride (which can also be produced from renewable resources) to form an oxo-bridged cycloadduct, specifically exo-cis-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This reaction can be carried out at room temperature. rsc.orgrsc.org In one procedure, reacting equimolar amounts of 2-methylfuran and maleic anhydride in a closed reactor for 24 hours at room temperature yielded the solid adduct, which was then washed with diethyl ether to give an 84% yield. rsc.org

Dehydration-Aromatization: The resulting oxo-bridged adduct is then subjected to a dehydration reaction to form the aromatic ring of this compound. This step typically requires acidic conditions. Studies have shown that the dehydration of the adduct of 2-methylfuran and maleic anhydride can be challenging, with the retro-Diels-Alder reaction being a competing process. rsc.org One approach involved using 85% sulfuric acid at 273 K, which produced 3-methylphthalic acid with a 25% selectivity. rsc.org Achieving a high yield of this compound requires careful optimization of the reaction conditions to favor the dehydration pathway over the retro-cycloaddition.

| Reactants | Intermediate Product | Final Product | Yield of Intermediate | Dehydration Conditions | Selectivity to Final Product |

| 2-Methylfuran, Maleic Anhydride | exo-cis-1-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | 3-Methylphthalic Acid | 84% | 85% Sulfuric Acid at 273 K | 25% |

Dehydration Reactions of Oxanorbornene Adducts

The synthesis of this compound can be effectively achieved through the acid-catalyzed dehydration of the Diels-Alder adduct of 2-methylfuran and maleic anhydride, which is chemically known as exo-cis-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This reaction is a critical step in converting furanics derived from biomass into valuable aromatic compounds. google.com

The process involves treating the oxanorbornene adduct with a strong acid. However, a competing reaction, the acid-catalyzed retro-Diels-Alder reaction, can reduce the yield of the desired product. google.com This reversal becomes more significant at higher temperatures. To mitigate this, reaction conditions are optimized. For instance, using a combination of sulfuric acid and a cosolvent like sulfolane (B150427) allows the reaction to be conducted at very low temperatures, which suppresses the retro-Diels-Alder pathway and improves the yield of this compound. google.com A yield of 66% has been reported when the mixing of reagents is performed at these low temperatures. google.com

Another approach involves the use of mixed sulfonic-carboxylic anhydrides. nih.gov This method utilizes a binary mixture of methanesulfonic acid (MSA) and acetic anhydride. This mixture generates strong acylating agents that can readily cleave the oxanorbornene ether ring at room temperature. A subsequent heating step then converts the intermediate to the final phthalic anhydride product. nih.gov This two-stage temperature approach (e.g., 2 hours at 298 K followed by 4 hours at 353 K) has been shown to achieve high selectivity for the desired anhydride. nih.gov

| Acidic Reagent/System | Key Condition | Reported Yield/Selectivity | Reference |

|---|---|---|---|

| 98% Sulfuric Acid / Sulfolane | Low Temperature | 66% Yield | google.com |

| BF3-Ac2O-AcOH | Not specified | Low yield of target, 25% yield of side-product (5-acetyl-2-methylfuran) | google.com |

| Methanesulfonic Acid (MSA) / Acetic Anhydride | 2h at 298 K, then 4h at 353 K | 80% Selectivity to Phthalic Anhydride | nih.gov |

Zeolite-Catalyzed Transformations of Bio-based Precursors

Zeolites, particularly those with strong Brønsted acidity, have emerged as effective catalysts for transforming bio-based furanic compounds into aromatics like this compound. uu.nluu.nl This pathway is part of a broader strategy to produce "drop-in" chemicals from renewable feedstocks. uu.nl The process typically begins with a Diels-Alder reaction between 2-methylfuran (derived from biomass) and maleic anhydride to form the corresponding oxanorbornene adduct. uu.nl

This adduct is then subjected to an aromatization step catalyzed by a zeolite, such as H-Y or H-VUSY zeolite. acs.org The zeolite's acidic sites facilitate a series of dehydration and rearrangement reactions that convert the bicyclic adduct into the aromatic this compound. uu.nlacs.org Computational studies have shown that the reaction mechanism within the zeolite framework is complex. Findings indicate that a lactone intermediate, which was previously unexpected, plays a crucial role in determining the product composition and selectivity towards the phthalic anhydride precursor. uu.nluu.nl The formation of this lactone intermediate represents a more linear and favorable pathway toward the desired product compared to a direct dehydration route. uu.nl

The efficiency of the conversion is influenced by the type of zeolite and the reaction conditions. Research has demonstrated that zeolites can effectively deoxygenate furanic compounds, which is an essential step in their conversion to benzenoid aromatics. uu.nlacs.org While unsubstituted furan tends to undergo decarbonylation, methylated furans (like 2-methylfuran) are preferentially deoxygenated through dehydration, leading to a more carbon-efficient process. researcher.life

| Catalyst | Precursor | Key Process Step | Significance | Reference |

|---|---|---|---|---|

| H-Y Zeolite | Diels-Alder adduct of 2-methylfuran and maleic anhydride | Catalytic Aromatization | Facilitates transformation of the bio-based adduct to this compound. | acs.org |

| Ga-modified ZSM-5 Zeolite | Furanic Compounds | Deoxygenation | Methylated furans undergo efficient dehydration, preserving carbon. | researcher.life |

Alternative Chemical Synthetic Pathways

Beyond the primary routes involving specific dehydration agents or zeolites, other chemical strategies for the synthesis of this compound and its precursors have been explored. A key precursor, the Diels-Alder adduct of 2-methylfuran and maleic anhydride, can be synthesized in high yield (94.6%) by reacting the two components in dry ether at room temperature, followed by cooling. google.com

The subsequent conversion of this adduct to this compound has been attempted with various acidic reagents, with differing degrees of success as detailed in Table 1. The use of 98% sulfuric acid with sulfolane as a cosolvent at low temperatures proved to be the most effective of the tested methods, yielding 66% of the final product. google.com This highlights the critical role of temperature control in maximizing yield by preventing the retro-Diels-Alder reaction. google.com

In contrast, employing a mixture of boron trifluoride (BF₃), acetic anhydride (Ac₂O), and acetic acid (AcOH) was less successful. This system led to a significant amount of a side product, 5-acetyl-2-methylfuran, which forms from the acetylation of 2-methylfuran generated by the reversion of the Diels-Alder adduct. google.com This underscores the challenge of achieving selective dehydration without triggering competing side reactions.

Enzymatic Synthesis Approaches

The direct enzymatic synthesis of this compound from its corresponding dicarboxylic acid (3-methylphthalic acid) is not a widely reported or established method in scientific literature. Enzymatic catalysis is highly specific, and the intramolecular dehydration required to form a cyclic anhydride from a dicarboxylic acid is a reaction not typically catalyzed by common commercially available enzymes like lipases. While enzymes are used to produce a vast array of bio-based chemicals, their application in the synthesis of cyclic anhydrides appears limited.

Lipase-Catalyzed Esterification Reactions

Lipase-catalyzed reactions are a cornerstone of biocatalysis, prized for their high selectivity and mild reaction conditions. mdpi.com However, their primary function is in catalyzing esterification—the formation of an ester from a carboxylic acid and an alcohol—or the reverse reaction, hydrolysis. mdpi.com The mechanism, known as the Ping-Pong Bi-Bi type, involves the formation of an acyl-enzyme intermediate which is then attacked by a nucleophile, typically an alcohol. mdpi.com

This mechanism is fundamentally different from the intramolecular dehydration needed to form a cyclic anhydride. Esterification involves an intermolecular reaction between two different molecules (an acid and an alcohol), whereas anhydride formation is an intramolecular reaction involving the removal of a water molecule from a single dicarboxylic acid molecule.

While lipases are used in reactions involving anhydrides, it is typically as an acylating agent for an alcohol, where the anhydride is a reactant, not the product. For example, lipase (B570770) can catalyze the reaction between phthalic anhydride and an alcohol to form a monoester. scialert.net Therefore, lipase-catalyzed esterification is not a viable pathway for the synthesis of this compound itself.

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Anhydride (B1165640) Reactivity

The reactivity of 3-Methylphthalic anhydride is fundamentally characterized by the susceptibility of its anhydride ring to nucleophilic attack. This process initiates reactions such as esterification, which proceeds through distinct, sequential steps.

In the specific case of the reaction with 2-ethylhexanol, the kinetics of this rate-limiting step were found to follow a pseudo-first-order behavior with respect to the formation of the monoester. The activation energy for this controlling step has been determined experimentally, providing crucial data for process optimization.

Table 1: Activation Energy for the Rate-Limiting Step of Diesterification

| Reaction | Catalyst | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Acid-catalyzed esterification of this compound monoester with 2-ethylhexanol | Acid Catalyst | 79.5 kJ mol⁻¹ | study.com |

The complete reaction pathway from this compound to a diester begins with alcoholysis. In this initial phase, an alcohol molecule attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a monoester, which contains both an ester group and a carboxylic acid group.

This alcoholysis step is generally fast and does not require a catalyst. The subsequent conversion of the monoester to a diester, however, is an equilibrium-limited reaction that necessitates an acid catalyst to proceed at a practical rate. This second stage involves the esterification of the newly formed carboxylic acid group with another molecule of the alcohol. The mechanism follows a typical acid-catalyzed esterification pathway, which is significantly slower than the initial ring-opening alcoholysis.

Curing Kinetics in Polymer Systems

In polymer chemistry, this compound serves as a curing agent, or hardener, for epoxy resins. The curing process involves the reaction of the anhydride with the epoxy groups and hydroxyl groups present in the resin system, leading to the formation of a highly cross-linked, three-dimensional polymer network. The kinetics of this process are influenced by several factors, including molecular structure and reaction conditions.

The chemical structure of the anhydride curing agent plays a critical role in determining the rate of the curing reaction and the time to gelation. The presence of a methyl group on the aromatic ring of this compound introduces steric hindrance. This bulkiness can impede the approach of nucleophilic groups (such as hydroxyls from the epoxy resin) to the electrophilic carbonyl carbons of the anhydride.

Compared to an unsubstituted anhydride like phthalic anhydride, this steric hindrance is expected to decrease the reactivity of this compound. This reduction in reactivity can lead to a slower curing rate and an extended gelation time under identical conditions. The effect is most pronounced during the initial ring-opening reaction, which is a prerequisite for the subsequent cross-linking reactions.

The curing profile of an epoxy-anhydride system can be precisely controlled by optimizing key reaction parameters, namely temperature and catalyst loading. tri-iso.comazom.com

Temperature: Curing is a thermally activated process. Increasing the temperature generally accelerates the reaction rate, reducing the time required to achieve full cure and develop the material's final properties. tri-iso.com A typical curing cycle involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to maximize cross-link density. tri-iso.com However, temperature also influences the balance between competing reactions, such as esterification and etherification. At higher temperatures, esterification is often favored, which can impact the thermal stability of the final polymer. hycat.com

Catalyst Loading: Accelerators or catalysts, such as tertiary amines or imidazoles, are almost always used with anhydride curing agents to increase the reaction rate at lower temperatures. mdpi.compolymerinnovationblog.com The catalyst concentration, or loading, must be carefully optimized. Insufficient catalyst can lead to an impractically long curing time, while excessive catalyst can cause a rapid, uncontrolled reaction with a sharp exotherm, potentially creating internal stresses and degrading the material. dianhydrides.com The choice and amount of catalyst can be tailored to achieve a desired cure profile, from a gentle, slow cure to a rapid "snap cure". polymerinnovationblog.com

Table 2: General Effects of Curing Parameter Adjustments

| Parameter | Change | Effect on Curing Rate | Potential Outcome |

|---|---|---|---|

| Temperature | Increase | Increases | Shorter gel time, higher cross-link density |

| Decrease | Decreases | Longer gel time, promotes etherification over esterification | |

| Catalyst Loading | Increase | Increases | Faster cure, risk of sharp exotherm |

| Decrease | Decreases | Slower cure, longer pot life |

The synthesis of the phthalic anhydride structure can be achieved from bio-based precursors like furan (B31954) and maleic anhydride via a Diels-Alder reaction. study.com This cycloaddition reaction forms a bicyclic adduct, which is then dehydrated to create the aromatic phthalic anhydride ring. A key characteristic of the Diels-Alder reaction is its thermal reversibility. researchgate.net

Upon heating, the adduct can undergo a retro-Diels-Alder reaction, decomposing back into the original furan and maleic anhydride reactants. study.comchemistnotes.com This reversibility is a critical consideration during the synthesis and dehydration steps. The forward reaction (cycloaddition) is typically favored at lower temperatures, while the reverse reaction (cycloreversion) becomes significant at elevated temperatures, generally above 110-150°C. researchgate.netscience.govresearchgate.net This thermoreversible behavior is characteristic of the Diels-Alder adduct precursor, not the final, stable aromatic this compound product. The stability of the aromatic ring in the final product means it does not undergo this type of reversion.

Side Reaction Pathways in Synthesis

Competing Copolymerization in Industrial Processes

During the industrial synthesis of methyl-substituted phthalic anhydrides, such as the Diels-Alder reaction between a C5 fraction (containing dienes like isoprene (B109036) or trans-1,3-pentadiene) and maleic anhydride, the formation of gel-like polymers is a significant side reaction. google.com This competing polymerization can substantially hinder the efficiency of the process. According to the process of this invention, formation of gels as byproduct is substantially completely inhibited. google.com

The synthesis of polyesters through the Ring-Opening Copolymerization (ROCOP) of anhydrides and epoxides is a well-established method. nih.govmdpi.com While this is a method for intentionally creating polymers, the underlying reactivity highlights the potential for unintended polymerization to occur as a side reaction during anhydride synthesis if reactive monomers or catalytic impurities are present. The reaction conditions, such as temperature and the presence of catalysts, can influence the competition between the desired anhydride formation and undesirable polymerization pathways. For instance, in the bio-based synthesis route for this compound, which starts from 2-methylfuran (B129897) and maleic anhydride, the intermediates and reactants possess functionalities that could engage in competing polymerization reactions under certain catalytic conditions. uu.nluu.nl

Polymerization and Decomposition of Oxanorbornene Dicarboxylic Anhydride

A key intermediate in the bio-based production of phthalic anhydride and its derivatives is exo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione, commonly known as oxanorbornene dicarboxylic anhydride, which is formed via a Diels-Alder reaction between furan and maleic anhydride. rsc.orgresearchgate.net The subsequent dehydration of this intermediate to form the aromatic anhydride is often complicated by two primary side reactions: decomposition and polymerization. rsc.org

Decomposition: The oxanorbornene dicarboxylic anhydride intermediate can undergo a retro-Diels-Alder reaction, particularly at elevated temperatures, reverting to the starting materials, furan and maleic anhydride. rsc.org The furan produced can then readily polymerize in the acidic conditions often used for dehydration, leading to the formation of tar-like residues. rsc.org

Polymerization: The oxanorbornene dicarboxylic anhydride itself can also polymerize. rsc.org This pathway competes with the desired dehydration reaction. Research has shown that the substitution pattern on the oxanorbornene ring significantly affects the propensity for this side reaction. In an experiment comparing the dehydration of unsubstituted, mono-methylated, and di-methylated oxanorbornene dicarboxylic anhydrides in methanesulfonic acid (MSA), a drastic increase in the yield of the desired aromatic product was observed with increased substitution. rsc.org This suggests that the methyl groups act as protecting groups, sterically hindering the polymerization pathway. rsc.org

The adduct of 2-methylfuran and maleic anhydride is specifically named exo-cis-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. rsc.org The presence of the methyl group in this precursor to this compound is therefore crucial in minimizing polymerization side reactions during the acid-catalyzed dehydration step. rsc.org Another approach to polymerization of this intermediate is through Ring-Opening Metathesis Polymerization (ROMP), which can be initiated by specific catalysts like Grubbs' catalyst to intentionally form high molecular weight polymers. sciforum.net

Table 1: Effect of Methyl Substitution on Aromatic Product Yield in Dehydration of Oxanorbornene Adducts

| Reactant (Diels-Alder Adduct of Maleic Anhydride and...) | Aromatic Product Yield (%) |

| Furan | 11 |

| 2-Methylfuran | 64 |

| 2,5-Dimethylfuran | 95 |

| Data sourced from experiments conducted in neat methanesulfonic acid (MSA) at 298 K. rsc.org |

Advanced Derivatives and Their Chemical Transformations

Synthesis of Functionalized Isoindoles and Phthalazines

The reaction of 3-methylphthalic anhydride (B1165640) with nitrogen-based nucleophiles, particularly amine derivatives, is a cornerstone for building complex heterocyclic structures like isoindoles and phthalazines. These reactions leverage the electrophilicity of the anhydride's carbonyl carbons, which are susceptible to nucleophilic attack, leading to ring-opening followed by cyclization to form stable aromatic systems.

The synthesis of N-substituted phthalimides, a class of isoindole derivatives, is readily achieved through the dehydrative condensation of 3-methylphthalic anhydride with primary amines. jetir.orgsphinxsai.com The reaction typically proceeds in two stages: the initial nucleophilic attack by the amine on a carbonyl group forms a phthalamic acid intermediate. Subsequent heating promotes an intramolecular cyclization via dehydration, yielding the stable five-membered imide ring. This method is a robust pathway to N-substituted 3-methylphthalimides, which are valuable scaffolds in organic and medicinal chemistry. sphinxsai.com

Phthalazine derivatives can be synthesized by reacting this compound with hydrazine (B178648) derivatives. longdom.org For instance, the reaction with hydrazine hydrate (B1144303) in a solvent like aqueous acetic acid under reflux conditions leads to the formation of 3-methylphthalhydrazide. smolecule.comjocpr.com This product serves as a key intermediate that can be further modified to create a variety of substituted phthalazinone derivatives, which are investigated for their biological activities. longdom.orgsmolecule.comjocpr.com

A notable application of this compound is its role as a starting material in the multi-step synthesis of complex, fused heterocyclic systems such as pyridazino[3,4,5-de]phthalazines. cdnsciencepub.com These compounds are of interest due to their structural relationship to pharmacologically active molecules like hydralazine. cdnsciencepub.com

The synthesis begins with the radical bromination of this compound, followed by a reaction with hydrazine hydrate. cdnsciencepub.com This sequence transforms the anhydride into a tricyclic phthalazinone intermediate, which can then undergo further conversions to yield the final tetracyclic pyridazino[3,4,5-de]phthalazine structure. cdnsciencepub.com

| Step | Reactants | Key Reagents | Product | Yield |

| 1 | This compound | N-Bromosuccinimide (NBS) | Dibromomethyl compound | - |

| 2 | Dibromomethyl compound | Hydrazine hydrate, Methyl Cellosolve | 3-oxo-3H-2,9(or 1,2)-dihydropyridazino[3,4,5-de]phthalazine | 60% |

| 3 | 3-oxo-...-phthalazine | Phosphorus pentasulfide or Phosphorus oxychloride | 3-thiono or 3-chloro derivative | - |

| 4 | 3-chloro-...-phthalazine | Hydrazine hydrate | 3-hydrazino-1(or 9)H-pyridazino[3,4,5-de]phthalazine | - |

This table outlines the key synthetic steps starting from this compound to form the pyridazino[3,4,5-de]phthalazine heterocyclic system, based on the findings from Francis et al. cdnsciencepub.com

Esterification for Novel Compound Development

Esterification of this compound opens pathways to a variety of molecules, from potentially bioactive compounds synthesized via enzymatic methods to diesters designed for industrial applications like plasticizers. These reactions involve the ring-opening of the anhydride by an alcohol, forming a monoester with a carboxylic acid group, which can then be further esterified.

Enzymatic synthesis is an increasingly important methodology for creating bioactive esters due to its high selectivity and mild reaction conditions. nih.govmedcraveonline.com Lipases are commonly employed biocatalysts that can facilitate esterification reactions. medcraveonline.comnih.gov While research on the direct enzymatic esterification of this compound is not extensively documented, the use of lipases for acylating natural products with phthalic anhydride has been successfully demonstrated. For example, the lipase (B570770) Novozym 435 has been used to catalyze the reaction between betulinic acid and phthalic anhydride to produce 3-O-phthalyl-betulinic acid. scialert.net This process highlights the potential for using enzymatic methods to create novel bioactive esters from this compound and various complex alcohols, which could find applications in the cosmeceutical and pharmaceutical industries. nih.govscialert.net

This compound is a precursor for phthalate-alternative plasticizers. The synthesis involves a two-step diesterification process. nih.gov The first step is the alcoholysis of the anhydride ring with an alcohol, such as 2-ethylhexanol, which proceeds without a catalyst to form a monoester. The second, slower step is the acid-catalyzed esterification of the remaining carboxylic acid group to form the final diester product. nih.gov

Detailed kinetic studies of this reaction have been performed using inline ATR-FTIR spectroscopy to monitor the process in real-time. nih.gov This research provides valuable data for process optimization and scale-up.

| Parameter | Value | Description |

| Reaction | Diesterification of this compound with 2-ethylhexanol | Synthesis of a potential alternative plasticizer. |

| Rate-Limiting Step | Acid-catalyzed second esterification | The formation of the diester from the monoester is the slower step. |

| Activation Energy (Ea) | 79.5 kJ mol⁻¹ | Determined for the acid-catalyzed second esterification step. |

| Kinetics | Pseudo-first order | Observed with respect to the formation of the monoester. |

This table summarizes the key kinetic findings for the diesterification of this compound, based on the research by Hegyi et al. nih.gov

Precursors for Advanced Material Building Blocks

This compound is emerging as a valuable bio-based building block for advanced materials, serving as a sustainable alternative to petrochemically derived phthalic anhydride. biorizon.euresourcewise.com Its applications span high-performance coatings, specialty polymers, and resins.

As a "drop-in" replacement, bio-based this compound (bio-MPA) has been successfully incorporated into industrial coatings. relement.eu It is used to synthesize alkyd resins for water-based coatings, which not only replace fossil-based ingredients but also help lower emissions. relement.eubioplasticsnews.com In some formulations, bio-MPA has been shown to enhance properties like coating hardness. resourcewise.com

Furthermore, this compound is a suitable monomer for producing specialty polymers like polyimides. The synthesis of polyimides generally involves a two-step process where a dianhydride reacts with a diamine to first form a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final, highly stable polyimide. core.ac.ukvt.eduazom.com The incorporation of the methyl group and the specific isomerism of this compound can influence the final properties of the polymer, such as solubility, glass transition temperature, and processability, making it a target for creating new high-performance materials for the aerospace and electronics industries. core.ac.uktitech.ac.jp It also has potential applications in the synthesis of polyester (B1180765) polyols for use in polyurethane (PUR) and polyisocyanurate (PIR) rigid foams. relement.eu

Phthalonitrile (B49051) Derivatives in Boron Subphthalocyanine (B1262678) Synthesis

The synthesis of boron subphthalocyanines (BsubPcs) from phthalonitrile precursors is a well-established method involving the cyclotrimerization of three phthalonitrile units around a central boron atom. This reaction is typically facilitated by a boron trihalide, such as boron trichloride (B1173362) (BCl₃), which acts as both a template and a source of the central boron atom. The resulting subphthalocyanine is a cone-shaped aromatic macrocycle with unique photophysical and electronic properties.

The introduction of substituents on the phthalonitrile ring, such as the methyl group derived from this compound, allows for the fine-tuning of these properties. The synthesis of 3-methylphthalonitrile (B1600995) from this compound can be achieved through a multi-step process. This typically involves the conversion of the anhydride to the corresponding phthalimide, followed by dehydration to yield the dinitrile.

While the general synthesis of BsubPcs is widely reported, specific studies detailing the use of 3-methylphthalonitrile are less common. However, the principles of BsubPc formation from substituted phthalonitriles can be applied. The cyclotrimerization of an unsymmetrically substituted phthalonitrile, such as 3-methylphthalonitrile, is expected to yield a mixture of constitutional isomers.

Microwave-assisted synthesis has emerged as a valuable technique to improve the efficiency of BsubPc formation, often leading to reduced reaction times and increased yields compared to conventional heating methods. The reaction conditions, including the choice of solvent, temperature, and the nature of the boron source, play a crucial role in the outcome of the synthesis, influencing both the yield and the isomeric distribution of the final product.

The characterization of the resulting methyl-substituted boron subphthalocyanines would involve a combination of spectroscopic techniques, including NMR, mass spectrometry, and UV-Vis spectroscopy, to confirm the structure and purity of the products. The electronic absorption spectra of these compounds are of particular interest as they provide insights into the impact of the methyl substituents on the electronic structure of the subphthalocyanine core.

| Precursor | Product | Reaction Type | Boron Source | Key Findings |

| Substituted Phthalonitriles | Boron Subphthalocyanines | Cyclotrimerization | Boron Trihalides (e.g., BCl₃) | Properties can be tuned by peripheral substituents. |

| Phthalonitrile | Chloro-Boron Subphthalocyanine | Microwave-Assisted Synthesis | BCl₃ | Reduced reaction times and improved yields. |

| Brominated Phthalic Anhydride | Brominated Boron Subphthalocyanines | Multi-step Synthesis | BBr₃ | Demonstrates a pathway from anhydride to functionalized BsubPc. |

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for assessing the purity of 3-Methylphthalic anhydride (B1165640) and for separating it from its isomers, such as 4-methylphthalic anhydride. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques utilized for these purposes. researchgate.netrsc.org

In a study focused on the diesterification of 3-methylphthalic anhydride, both GC and HPLC were used to analyze offline samples to calibrate a chemometric model for inline reaction monitoring. researchgate.netrsc.org This highlights the role of chromatography in providing accurate concentration data essential for kinetic studies. Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the detection and quantification of this compound, even in complex environmental samples like atmospheric fine particulate matter. researchgate.net The coupling of GC with MS allows for both separation and definitive identification of the compound and its isomers. researchgate.net

Challenges in chromatographic analysis can arise, particularly during solvent extraction, where reactions with the solvent can occur. For instance, anhydrides can react with methanol, a common extraction solvent, affecting the accuracy of quantification. researchgate.net Therefore, careful selection of solvents and derivatization methods is critical for reliable analysis. For complex mixtures, derivatization is often employed to enhance the volatility and thermal stability of the analytes for GC-MS analysis. researchgate.net

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Application | Key Findings |

|---|---|---|

| Gas Chromatography (GC) | Purity assessment, reaction monitoring | Used to calibrate inline monitoring of esterification reactions. researchgate.netrsc.org |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring | Employed alongside GC for comprehensive reaction analysis. researchgate.netrsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isomer identification and quantification | Successfully detected and quantified this compound in atmospheric aerosols. researchgate.net |

Advanced Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the presence of specific functional groups and differentiating between its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. Both ¹H NMR and ¹³C NMR are instrumental in distinguishing between isomers and confirming the structure of reaction products. creative-biostructure.com

The chemical shifts and coupling patterns in ¹H NMR spectra are highly sensitive to the electronic environment of the protons, allowing for the differentiation of constitutional isomers. creative-biostructure.commagritek.com For instance, the position of the methyl group in this compound versus 4-methylphthalic anhydride leads to distinct patterns in the aromatic region of the ¹H NMR spectrum. chemicalbook.com

¹³C NMR provides complementary information by revealing the number of unique carbon environments in the molecule. creative-biostructure.com This is particularly useful for confirming the presence of all carbon atoms and for distinguishing between isomers that may have similar proton environments. Advanced NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between atoms and provide unambiguous structural assignments. creative-biostructure.com In research involving reactions of this compound, NMR is crucial for confirming the formation of the desired products and for identifying any byproducts.

Table 2: Representative NMR Data for Methyl-Substituted Phthalic Anhydride Isomers

| Isomer | Technique | Key Chemical Shifts (ppm) |

|---|---|---|

| 4-Methylphthalic anhydride | ¹H NMR (DMSO-d6) | Aromatic protons: ~7.8-8.0 ppm, Methyl protons: ~2.5 ppm chemicalbook.com |

| 3-Methylphthalic acid | ¹H NMR (D₂O) | Aromatic and methyl proton signals are characteristic of the structure. researchgate.net |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, the characteristic peaks for the anhydride functional group are of primary interest. Acid anhydrides exhibit two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching vibrations. spectroscopyonline.com These typically appear at higher wavenumbers compared to the carbonyl stretches of ketones or carboxylic acids. spectroscopyonline.com

In a study on the esterification of this compound with 2-ethylhexanol, Attenuated Total Reflection (ATR)-FTIR spectroscopy was employed for inline reaction monitoring. researchgate.netrsc.org This allowed for real-time tracking of the concentrations of reactants and products by observing changes in the characteristic IR absorption bands. researchgate.netrsc.org The anhydride carbonyl peaks, along with the appearance of ester carbonyl peaks and the disappearance of hydroxyl group signals from the alcohol, provide a detailed kinetic profile of the reaction. researchgate.net This demonstrates the power of FTIR not only for structural confirmation but also as a process analytical technology (PAT) tool. acs.org

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Anhydride C=O | Asymmetric Stretch | ~1830 - 1870 |

| Anhydride C=O | Symmetric Stretch | ~1750 - 1790 |

| C-O-C | Stretch | ~1200 - 1300 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Methyl C-H | Stretch | ~2850 - 2970 |

Thermal Analysis for Material Properties and Reaction Progression

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods are particularly relevant in the context of its use as a curing agent for polymers.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. linseis.com It is widely used to study the curing reactions of thermosetting resins, where anhydrides like this compound often act as hardeners. semanticscholar.org

During the curing process, exothermic cross-linking reactions occur, which are detected by DSC as a release of heat. linseis.comtainstruments.com By analyzing the exothermic peak, researchers can determine key curing parameters such as the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (enthalpy). nist.gov This information is vital for optimizing curing cycles in industrial applications. The total heat of reaction is proportional to the extent of cure, allowing for the determination of the degree of curing. linseis.com DSC can also be used to determine the glass transition temperature (Tg) of the cured material, which is a critical indicator of the final properties of the polymer network. tainstruments.com Furthermore, DSC can be used to assess the thermal stability of this compound itself by determining its melting point and observing any decomposition at higher temperatures.

Table 4: DSC Parameters for Curing Studies

| Parameter | Description | Significance |

|---|---|---|

| Onset Temperature (T_onset) | Temperature at which the curing reaction begins. | Defines the start of the processing window. |

| Peak Temperature (T_peak) | Temperature at which the curing rate is maximum. nist.gov | Indicates the point of highest reaction velocity. |

| Enthalpy of Cure (ΔH_cure) | Total heat released during the curing reaction. | Proportional to the extent of cross-linking. |

| Glass Transition Temperature (T_g) | Temperature at which the cured material transitions from a glassy to a rubbery state. tainstruments.com | A key indicator of the mechanical properties and thermal stability of the final product. |

Coupled Analytical Techniques for Complex Mixture Analysis

In many research and industrial settings, this compound is part of a complex mixture. Coupled, or hyphenated, analytical techniques are essential for the separation, identification, and quantification of the compound in such matrices.

Techniques like GC-MS and liquid chromatography-mass spectrometry (LC-MS) are prime examples of powerful hyphenated methods. nih.govzbaqchem.com GC-MS combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov This is particularly useful for analyzing volatile and thermally stable compounds and has been applied to the identification of phthalic anhydride derivatives in various samples. nih.gov

LC-MS is advantageous for analyzing less volatile or thermally labile compounds. zbaqchem.com It separates components in the liquid phase before they are introduced into the mass spectrometer for detection. zbaqchem.com The development of LC-MS/MS methods, which involve tandem mass spectrometry, further enhances selectivity and sensitivity, allowing for the reliable analysis of trace amounts of compounds in complex samples. mdpi.com A combined approach using techniques like High-Resolution Mass Spectrometry (HRMAS) NMR and LC-MS/MS can provide comprehensive insights into the reactivity and interactions of anhydrides in biological or complex chemical systems. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical tool for the detection and quantification of organic compounds in complex environmental matrices. Its high sensitivity and specificity make it particularly suitable for identifying trace levels of pollutants such as this compound in atmospheric particulate matter.

Recent environmental research has identified this compound in atmospheric fine particulate matter (PM2.5). In a study conducted in suburban Beijing, China, during the winter heating period of 2017, this compound was detected for the first time in such environmental samples. researchgate.net This discovery underscores the importance of sophisticated analytical methods like GC-MS in expanding our understanding of atmospheric composition and identifying previously unquantified components of secondary organic carbon. researchgate.net

The general methodology for the analysis of anhydrides in atmospheric particulate matter by GC-MS involves several key steps. Initially, the particulate matter is collected on filters, followed by extraction of the organic compounds using a suitable solvent. This extract is then concentrated and may undergo a derivatization step to improve the volatility and thermal stability of the target analytes for GC analysis. The sample is then injected into the GC-MS system. In the gas chromatograph, the compounds are separated based on their boiling points and interaction with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification and quantification. For complex environmental samples, two-dimensional gas chromatography (GC x GC) coupled with mass spectrometry can offer enhanced separation and identification capabilities. researchgate.net

Below is a representative table outlining typical GC-MS parameters for the analysis of phthalic anhydrides in environmental samples.

| Parameter | Specification |

| Gas Chromatograph | |

| Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Temperature Program | Initial temperature of 60-80 °C, ramped to 280-300 °C at a rate of 5-10 °C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Mode | Selected Ion Monitoring (SIM) for targeted analysis or Full Scan for untargeted screening |

| Transfer Line Temperature | 280-300 °C |

| Ion Source Temperature | 230-250 °C |

Inline Attenuated Total Reflection Fourier Transformed Infrared Spectroscopy (ATR-FTIR) with Chemometric Modeling for Process Characterization

Inline Attenuated Total Reflection Fourier Transformed Infrared Spectroscopy (ATR-FTIR) has emerged as a powerful Process Analytical Technology (PAT) tool for real-time monitoring and characterization of chemical reactions. This technique, when coupled with chemometric modeling, provides a deeper understanding of reaction kinetics and mechanisms without the need for offline sampling.

A notable application of this methodology is in the process characterization of the two-step diesterification of this compound with 2-ethylhexanol. rsc.orgresearchgate.net In this process, which aims to produce a potential alternative plasticizer, an inline ATR-FTIR probe is used to continuously record the infrared spectra of the reaction mixture. rsc.orgresearchgate.net To extract meaningful concentration data from the complex and overlapping spectral data, a chemometric model is employed. rsc.orgresearchgate.net

The table below summarizes the key components of the inline ATR-FTIR with chemometric modeling setup for the characterization of the this compound esterification process.

| Component | Description |

| Analytical Technique | Inline Attenuated Total Reflection Fourier Transformed Infrared Spectroscopy (ATR-FTIR) |

| Model Reaction | Two-step diesterification of this compound with 2-ethylhexanol |

| Chemometric Model | Indirect Hard Modeling (IHM), a non-linear modeling approach |

| Model Calibration | Offline samples analyzed with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) |

| Key Findings | - The acid-catalyzed second esterification step is the rate-limiting step. - Activation energy of the limiting step is 79.5 kJ mol⁻¹. - Kinetics follow a pseudo-first order with respect to monoester formation. |

| Application | Real-time process characterization and kinetic modeling |

This application of inline ATR-FTIR with chemometrics showcases a significant advancement in process understanding and development, allowing for more efficient and controlled chemical manufacturing.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanistic details of chemical reactions involving 3-Methylphthalic anhydride (B1165640). A notable application of DFT is in the study of the zeolite-catalyzed synthesis of 3-Methylphthalic anhydride from biomass-derived precursors. uu.nluu.nl A computational DFT workflow has been designed to explore the underlying reaction network of this process. uu.nluu.nl

This workflow involves modeling the Brønsted acid-catalyzed transformation, where the explicit acid is simplified as a proton to generate rational intermediates. uu.nl By systematically applying this model, researchers can produce a partial reaction network and gain both thermodynamic and kinetic descriptions of the reaction. uu.nluu.nl The validity of this computational model is strengthened by its ability to identify intermediates that have been experimentally observed. uu.nluu.nl

One of the key findings from these DFT studies is the direct formation of a previously unexpected lactone intermediate from a 1,3-substitution pattern on the reactant. uu.nluu.nl This lactone is crucial in determining the final product composition and the selectivity towards the precursor for this compound. uu.nluu.nl The computational workflow is designed to be modular, allowing it to serve as a platform for future mechanistic analyses of similar reactions. uu.nl

The following table summarizes the key aspects of the computational DFT workflow used in these studies:

| Computational Workflow Component | Description | Purpose |

| Model System | Brønsted acid-catalyzed transformation with the acid modeled as a proton. | To generate rational intermediates in a computationally efficient manner. |

| Production Run | Manually curated for three cycles. | To avoid a combinatorial explosion of possible intermediates and retain chemically relevant products. |

| Evaluation Criteria | Structural and energetic descriptors. | To guide the selection of intermediates for further investigation. |

| Reinforcement Protocol | Results of calculations are used to update the search path and iteratively expand the collection of structures. uu.nl | To systematically explore the reaction landscape and identify low-energy intermediates. uu.nl |

Reaction Network Modeling and Kinetic Analysis

Kinetic analysis based on this network modeling helps in understanding the rate-determining steps and the factors that control product selectivity. For instance, the analysis of the reaction network for the synthesis of this compound revealed a direct dehydration pathway that, while being the shortest route to a precursor, exhibits relatively large activation barriers and unfavorable thermodynamics. uu.nl

In a separate study focusing on the esterification of this compound with 2-ethylhexanol, kinetic parameters were estimated, and it was found that the acid-catalyzed second esterification step is the limiting reaction step. researchgate.net The activation energy for this step was determined to be 79.5 kJ mol⁻¹. researchgate.net The kinetics were shown to follow a pseudo-first order with respect to the formation of monoesters, and a kinetic model was established and validated. researchgate.net

The table below presents a comparison of different reaction pathways identified through reaction network modeling for the synthesis of this compound precursors.

| Pathway | Key Intermediates | Thermodynamic and Kinetic Characteristics |

| Direct Dehydration | Does not involve a lactone intermediate. | Shortest route but has large activation barriers and unfavorable thermodynamics. uu.nl |

| Via Lactone | Involves the formation of a lactone intermediate. | This pathway is instrumental in determining the final product composition. uu.nluu.nl |

Prediction of Reaction Pathways and Intermediate Structures

A significant outcome of the computational studies on this compound is the prediction of viable reaction pathways and the structures of key intermediates. The computational workflow is designed to iteratively grow a graph of intermediates, allowing for the exploration of a wide range of chemical possibilities. uu.nl

For the bio-based synthesis of this compound, the computational approach successfully rediscovered intermediates that were assigned experimentally, lending credibility to the predictive power of the model. uu.nluu.nl Furthermore, the model predicted the formation of a critical lactone intermediate that was not initially anticipated. uu.nluu.nl The investigation of the reaction network allows for the tracing of pathways leading to the main product, this compound, as well as side products like o-toluic acid and m-toluic acid. uu.nl

The computational methodology is structured to first identify low-energy intermediates through a series of manually curated generation cycles. uu.nl Subsequently, elementary reaction steps that connect these intermediates are proposed, including intramolecular transformations and intermolecular Brønsted acid reactions. uu.nl This systematic approach enables a detailed mapping of the reaction landscape.

The following table details some of the predicted intermediates and their role in the formation of this compound and its byproducts.

| Predicted Intermediate | Role in the Reaction Network | Significance |

| Lactone Intermediate | A key intermediate in a major reaction pathway. | Its formation is crucial for determining the product composition and selectivity towards the this compound precursor. uu.nluu.nl |

| Precursors to 3-MPA | Endpoints of the main reaction pathways. | These structures undergo a final aromatization step to yield this compound. uu.nl |

| Precursors to Toluic Acids | Endpoints of side reaction pathways. | Lead to the formation of o-toluic acid and m-toluic acid as byproducts. uu.nl |

Computational Design of Catalytic Processes

While extensive computational studies have focused on elucidating the reaction mechanism of this compound synthesis, the direct computational design of novel catalytic processes for this specific compound is an area with emerging potential. The insights gained from mechanistic studies using DFT and reaction network modeling provide a strong foundation for the rational design of improved catalysts.

For instance, by understanding the structure of the transition states and the energetic barriers of different reaction pathways, it is possible to computationally screen for catalyst materials that can stabilize key transition states and lower the activation energies of desired reaction steps. The knowledge that a lactone intermediate is crucial for selectivity can guide the design of catalysts with specific pore architectures or active sites that favor the formation and subsequent conversion of this intermediate. uu.nluu.nl

The computational workflow developed for mechanistic analysis can be adapted for catalyst design by incorporating catalyst models (e.g., zeolite frameworks, metal clusters) and evaluating the reaction energetics in the presence of these catalysts. uu.nl Although a dedicated study on the computational design of catalysts for this compound is not extensively reported in the reviewed literature, the existing mechanistic understanding paves the way for future research in this direction. The modular nature of the computational workflows allows for their extension to investigate different catalytic systems. uu.nl

Environmental Impact and Sustainability Research

Carbon Footprint Reduction through Bio-based Production

The transition from petrochemical feedstocks to bio-based alternatives for chemical manufacturing is a key strategy in reducing the environmental footprint of the chemical industry. For 3-Methylphthalic anhydride (B1165640), this shift represents a significant opportunity to lower greenhouse gas emissions associated with its production.

The production of 3-Methylphthalic anhydride from biomass, referred to as bio-MPA, offers a substantial reduction in carbon dioxide (CO2) emissions compared to its fossil-based equivalent. A preliminary life cycle assessment (LCA) indicates that the manufacturing of bio-MPA results in CO2 emissions of 2 kg of CO2 equivalent per kg of bio-MPA. This represents a 43% reduction when compared to the conventional petrochemical production route.

Further reductions are achievable by optimizing the energy inputs for the manufacturing process. For instance, utilizing 100% green electricity in the production facility is projected to lower the carbon footprint by an additional 21%. Another analysis highlights that bio-MPA can cut CO2 emissions by 3.1 kg of CO2 equivalent for every kilogram of bio-MPA produced when compared to the fossil-based counterpart rsc.org. This significant decrease in carbon intensity is a primary driver for the increasing interest in sustainable and bio-based chemical intermediates rsc.org.

| Production Route | CO2 Emissions (kg CO2 eq/kg product) | Reported CO2 Reduction vs. Fossil-Based |

|---|---|---|

| Bio-MPA (Preliminary LCA) | 2.0 | 43% |

| Bio-MPA (External Source Claim) | Not Specified | 3.1 kg CO2 eq/kg product |

| Bio-MPA with 100% Green Electricity | ~1.58 | ~57% (Additional 21% on top of 43%) |

The transition from laboratory-scale synthesis to commercial production of bio-based this compound is actively underway. The Dutch company Relement, a spin-off from the Biorizon research consortium, is at the forefront of these efforts rsc.org. In April 2022, Relement partnered with the Solvay Research & Innovation Centre to optimize and scale up the manufacturing process for its bio-MPA product rsc.org.

A significant milestone was achieved in July 2023 with the successful completion of a pilot plant run, which produced tens of kilograms of bio-MPA for customer sampling nih.gov. This pilot demonstrated that the production process utilizes commonly used, industry-standard equipment, which is a critical factor for facilitating broader adoption and reducing capital investment for contract manufacturers nih.gov.

Looking ahead, Relement has contracted Weylchem-Allessa GmbH as a Contract Manufacturing Organisation with plans for ton-scale industrial production to commence in 2026 rsc.orgnih.gov. These commercialization efforts are supported by projects like the "Bright Coatings Project," which aims to use bio-MPA derived from European non-edible biomass to create fully bio-based industrial coatings researchgate.netnih.gov.

Detection and Origin in Environmental Matrices

While this compound itself is a specific industrial chemical, its parent compound, phthalic anhydride, is detected in the environment as a product of atmospheric chemical reactions. Research into the sources and formation of phthalic anhydride provides insight into the environmental fate of this class of compounds.

Phthalic anhydride has been identified as a component of atmospheric fine particulate matter, specifically within secondary organic aerosols (SOAs) rsc.orgrsc.orgresearchgate.net. SOAs are fine particles formed in the atmosphere through the oxidation of volatile organic compounds (VOCs). Phthalic anhydride has been observed in ambient aerosols globally, with concentrations typically ranging from approximately 200 to 400 ng/m³ rsc.org.

Wildfires and biomass burning are recognized as significant sources. The emission factor for phthalic anhydride from biomass burning is estimated to be around 20 mg per kg of fuel burned rsc.org. In studies of SOAs generated from specific precursors emitted during wildfires, phthalic anhydride was found to constitute about 0.1% to 0.4% of the aerosol mass rsc.orgrsc.orgresearchgate.net. Once in the atmosphere, phthalic anhydride can hydrolyze to form phthalic acid, which is often used as a chemical tracer for the formation of SOAs from aromatic hydrocarbons nih.gov.

Historically, the atmospheric formation of phthalic anhydride was primarily associated with the daytime photochemical oxidation of naphthalene (B1677914) and methylnaphthalenes rsc.orgresearchgate.net. However, more recent research has uncovered significant nighttime formation pathways.

Studies have demonstrated that phthalic anhydride can be produced from the nighttime oxidation of various heterocyclic volatile organic compounds (VOCs) by nitrate (B79036) radicals (NO3) rsc.orgrsc.orgresearchgate.net. Precursors in this pathway include 2-methylfuran (B129897), thiophenes, and methylpyrroles, which are also released during biomass burning rsc.orgrsc.orgresearchgate.net. This nighttime chemistry, proposed to occur via the cycloaddition of the heterocyclic backbones, represents a previously unrecognized source of atmospheric phthalic anhydride rsc.orgrsc.orgresearchgate.net. For certain types of biomass, such as wiregrass, it is estimated that this nighttime oxidation of heterocyclic VOCs could contribute up to 30% of the total phthalic anhydride produced during combustion events rsc.org.

Challenges in Environmental Quantification and Analytical Interferences

The accurate measurement of phthalic anhydride and its derivatives in complex environmental samples like ambient air presents several analytical challenges. These challenges stem from sample collection, chemical stability, and the presence of interfering compounds.

A primary difficulty is the potential for positive interference from phthalic acid that may already be present in the air sample osha.gov. Many analytical methods convert the collected phthalic anhydride into phthalic acid for measurement, making it difficult to distinguish between the two osha.gov. Furthermore, the collected phthalic anhydride is susceptible to hydrolysis, reacting with water in the sample to form phthalic acid before analysis can be completed, which can lead to an underestimation of the original anhydride concentration osha.gov.

Sample collection itself is a hurdle. Phthalic anhydride exists in the air as a vapor, fume, and dust rsc.org. Standard membrane filters have been shown to be ineffective at completely trapping all forms, with some of the anhydride penetrating the filter material osha.govrsc.org. This necessitates more complex sampling trains, such as a filter followed by an adsorbent tube, to capture both the particulate and vapor phases rsc.org.

Analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used, but they are subject to interference from other compounds present in the sample matrix nih.gov3m.com. These can include impurities from industrial sources, such as maleic acid and maleic anhydride, or contaminants introduced from solvents and analytical hardware nih.gov3m.com. Advanced techniques like tandem mass spectrometry (MS/MS) can improve selectivity and reduce chemical noise and matrix interferences, offering a more robust method for quantifying target analytes in complex environmental samples nih.gov.

Future Research Directions and Emerging Trends

Exploration of Novel Biocatalytic Pathways for Synthesis and Derivatization

The shift towards greener manufacturing processes has spurred interest in biocatalysis as a sustainable alternative to conventional chemical synthesis. While current bio-based production of 3-MPA often relies on chemo-catalytic conversions of biomass-derived furans, future research is anticipated to explore enzymatic and microbial pathways for both its synthesis and subsequent derivatization. Biocatalysis offers the potential for high selectivity under mild reaction conditions, reducing energy consumption and the generation of hazardous byproducts.

Research in this area could focus on:

Engineered Metabolic Pathways: Developing microbial strains capable of converting sugars or other bio-based feedstocks directly into 3-MPA or its precursors. This would involve identifying and optimizing key enzymes and metabolic pathways.

Enzymatic Resolution: Utilizing enzymes, such as lipases, for the kinetic resolution of racemic mixtures, which is a crucial step in the synthesis of specific, enantiomerically pure derivatives for applications like active pharmaceutical ingredients. nih.gov

Enzyme Immobilization: Enhancing the stability and reusability of biocatalysts through immobilization techniques, potentially stabilized with ionic liquids, to create more efficient and economically viable processes. nih.gov

The successful development of biocatalytic routes would represent a significant leap forward in the sustainable production of 3-MPA and its derivatives, aligning with the principles of green chemistry.

Advanced Materials Development with Enhanced Functionality and Sustainable Profiles